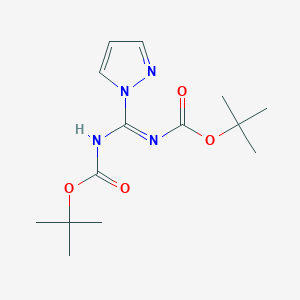

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N'-Di-Boc-1H-pyrazole-1-carboximidamide est un composé chimique avec la formule moléculaire C14H22N4O4 et un poids moléculaire de 310,35 g/mol . Il est également connu sous plusieurs synonymes, dont le bis-boc-pyrazolocarboxamidine et le pyrazol boc 2 . Ce composé est principalement utilisé en synthèse organique et a diverses applications dans la recherche scientifique.

Applications De Recherche Scientifique

N,N’-Di-Boc-1H-pyrazole-1-carboximidamide has several scientific research applications, including:

Mécanisme D'action

Target of Action

It is known that this compound is used in the synthesis of various biochemical compounds , suggesting that its targets could be diverse and context-dependent.

Mode of Action

It is known to be involved in the synthesis of other compounds , indicating that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

N,N’-Di-Boc-1H-pyrazole-1-carboxamidine is used in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin . This suggests that it may be involved in the biochemical pathways related to the synthesis of this alkaloid.

Result of Action

Given its role in the synthesis of the bicyclic guanidine alkaloid (+)-monanchorin , it can be inferred that its action results in the formation of this alkaloid.

Action Environment

The action, efficacy, and stability of N,N’-Di-Boc-1H-pyrazole-1-carboxamidine are likely influenced by various environmental factors, including the conditions under which the chemical reactions it is involved in are carried out . These could include factors such as temperature, pH, and the presence of other compounds.

Analyse Biochimique

Biochemical Properties

N,N’-Di-Boc-1H-pyrazole-1-carboxamidine is known to interact with various enzymes, proteins, and other biomolecules . The nitrogen and hydrogen atoms on the guanidine group have a high affinity for carbonates, phosphates, and peptides, and it is easy to form hydrogen bonds . These interactions contribute to its anti-inflammatory, anti-histamine, antihypertensive, hypoglycemic, and antibacterial functions .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Méthodes De Préparation

N,N'-Di-Boc-1H-pyrazole-1-carboximidamide est généralement préparé en faisant réagir 1 équivalent de di-tert-butyl-dicarbonate avec du chlorhydrate de 1H-pyrazole-1-carboxamidine en présence de diisopropyléthylamine . Les conditions de réaction impliquent le maintien d'une température contrôlée et l'utilisation de solvants appropriés pour assurer la pureté et le rendement du produit souhaité. Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de cette réaction tout en optimisant les conditions pour obtenir une efficacité et une rentabilité plus élevées.

Analyse Des Réactions Chimiques

N,N'-Di-Boc-1H-pyrazole-1-carboximidamide subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Il peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Substitution : N,N'-Di-Boc-1H-pyrazole-1-carboximidamide peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants : Les réactifs typiques utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs.

Applications de la recherche scientifique

N,N'-Di-Boc-1H-pyrazole-1-carboximidamide a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action du N,N'-Di-Boc-1H-pyrazole-1-carboximidamide implique son groupe guanidine, qui a une forte affinité pour les carbonates, les phosphates et les peptides . Cette affinité permet au composé de former des liaisons hydrogène et d'interagir avec diverses cibles moléculaires. Les composés à base de guanidine exercent leurs effets par des voies anti-inflammatoires, anti-histaminiques, antihypertensives, hypoglycémiques et antibactériennes .

Comparaison Avec Des Composés Similaires

N,N'-Di-Boc-1H-pyrazole-1-carboximidamide est unique en raison de sa structure spécifique et de ses groupes fonctionnels. Les composés similaires comprennent :

N,N'-Bis-Boc-1-guanylpyrazole : Un autre réactif de guanidylation utilisé en synthèse organique.

Chlorhydrate de 1H-pyrazole-1-carboxamidine : Utilisé dans la préparation de membranes de fibres creuses guanidylées et la synthèse de peptides.

N-Boc-N'-TFA-pyrazole-1-carboxamidine : Un composé apparenté utilisé dans diverses applications de synthèse organique.

Ces composés partagent des groupes fonctionnels similaires mais diffèrent dans leurs structures et applications spécifiques, soulignant le caractère unique du N,N'-Di-Boc-1H-pyrazole-1-carboximidamide.

Propriétés

Numéro CAS |

152120-54-2 |

|---|---|

Formule moléculaire |

C14H22N4O4 |

Poids moléculaire |

310.35 g/mol |

Nom IUPAC |

tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate |

InChI |

InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20) |

Clé InChI |

QFNFDHNZVTWZED-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 |

SMILES isomérique |

CC(C)(C)OC(=O)N/C(=N\C(=O)OC(C)(C)C)/N1C=CC=N1 |

SMILES canonique |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 |

Apparence |

Powder |

Pictogrammes |

Irritant |

Synonymes |

[[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]-carbamic Acid 1,1-Dimethylethyl Ester; [[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamic Acid 1,1-Dimethylethyl Ester; 1-[N,N’-Di(tert-butoxycarbonyl)amidino]-1H- |

Origine du produit |

United States |

Q1: What is the significance of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in peptide chemistry?

A: this compound is a valuable precursor molecule used for the synthesis of alkylated guanidines. [, ] This is particularly important in peptide chemistry as it provides a route to modify the guanidine group present in arginine, the only amino acid naturally bearing this functional group.

Q2: How is this compound used in the synthesis of modified peptides?

A: This compound acts as a "pre-modified" guanidine group carrier. [] The synthetic strategy involves reacting this compound with an orthogonally deprotected amine. This reaction transfers the pre-modified guanidine group to the target molecule, allowing for the incorporation of alkylated guanidines into peptide sequences.

Q3: Can you provide an example of where modifying the guanidine group in peptides is beneficial?

A: Research has shown that specific modifications to the guanidine group in RGD-binding integrin ligands can enhance selectivity towards particular integrin subtypes. [] For instance, this approach has been successful in modulating the binding preference between the αv and α5 integrin subtypes, highlighting its potential in developing targeted therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.